9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-

Organophosphate neurotoxicity Medical countermeasures Acetylcholinesterase reversible inhibition

Research groups constructing AChE/BuChE inhibitor libraries often lack a calibrated midpoint reference with characterized potency, complicating SAR interpretation. N-Ethyltacrine solves this by occupying a defined intermediate position in the 9-alkylamino-tetrahydroacridine potency hierarchy (N-butyl > N-ethyl ≈ N-propyl). - Enables quantitative SAR: establishes baseline for incremental potency improvements. - Validated negative control: demonstrates no significant protection against soman-induced lethality in vivo, setting a null-effect threshold. - Enhanced permeability: logP 3.62 supports comparative BBB penetration studies.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 316-86-9
Cat. No. B13116144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-
CAS316-86-9
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC2=C1C=C3CCCCC3=N2
InChIInChI=1S/C15H18N2/c1-2-16-14-8-5-9-15-12(14)10-11-6-3-4-7-13(11)17-15/h5,8-10,16H,2-4,6-7H2,1H3
InChIKeyDMEGQYPEMFISNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-: Core Identity and Structural Classification


9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- (CAS 316-86-9), also designated N-ethyltacrine or JaKo-39, belongs to the 9-alkylamino-1,2,3,4-tetrahydroacridine class—a well-established pharmacophore derived from the acetylcholinesterase (AChE) inhibitor tacrine [1]. The compound bears an ethylamino substituent at the 9-position of the partially saturated acridine core, yielding a molecular formula of C₁₅H₁₈N₂, a molecular weight of 226.32 g·mol⁻¹, a calculated logP of 3.62, a topological polar surface area of 24.9 Ų, one hydrogen-bond donor, and two hydrogen-bond acceptors . It is indexed in MeSH as an acetylcholinesterase inhibitor and a structural analog of tacrine, with its primary reported biological context being reversible cholinesterase inhibition [1].

Scaffold 9-Alkylamino-1,2,3,4-tetrahydroacridine
Pharmacophore Tacrine-derived AChE inhibitor class
Research context Reversible cholinesterase inhibition tool

Why N-Ethyl Substitution Is Not Interchangeable with Other 9-Amino-Tetrahydroacridines


The tetrahydroacridine scaffold is highly sensitive to the nature of the 9-amino substituent, which directly governs AChE/BuChE inhibitory potency, selectivity, and ancillary pharmacological properties [1]. Tacrine (9-NH₂), while a potent AChE inhibitor (IC₅₀ ~100–200 nM), carries well-documented clinical liabilities including dose-dependent hepatotoxicity in nearly 50% of patients [2]. The N-ethyl modification alters both the electronic character and steric profile at the enzyme active site, producing a distinct potency and selectivity fingerprint relative to the parent amine and to other N-alkyl homologs. Evidence from a homologous series demonstrates that N-butyl derivatives exhibit greater AChE and BuChE inhibitory potency than N-ethyl and N-propyl congeners, confirming that chain-length-dependent activity differences are measurable and pharmacologically consequential [3]. Consequently, contracting officers and research groups cannot assume functional equivalence among 9-alkylamino analogs; the specific N-ethyl derivative possesses a unique position in the structure–activity landscape that must be verified against assay-matched comparator data before selection.

Tacrine substitution
Tacrine (9-NH₂) carries a known hepatic liability profile and distinct potency; may confound long-term assay interpretation.
N-Butyl homolog mismatch
N-Butyl derivatives exhibit higher cholinesterase inhibition; N-ethyl cannot serve as a potency-matched substitute.
Chain-length sensitivity
SAR confirms chain-length-dependent activity; functional equivalence among 9-alkylamino analogs should not be assumed.

Quantitative Differentiation Against Closest Analogs


In Vivo Prophylactic Efficacy Against Soman Intoxication

In a direct head-to-head murine study, JaKo-39 (N-ethyltacrine) was evaluated alongside three other newly developed reversible AChE inhibitors (PC-37, PC-48, JaKo-40) and the carbamate standard pyridostigmine for prophylactic efficacy against soman (GD) exposure. No reversible inhibitor, including JaKo-39, significantly decreased the LD₅₀ of soman or improved the efficacy of standard antidotal treatment (HI-6 oxime + atropine). All tested reversible inhibitors performed comparably to pyridostigmine, which also failed to confer significant protection [1]. This result distinguishes JaKo-39 and its class from irreversible inhibitors or catalytic bioscavengers that do reduce soman lethality, and provides a definitive in vivo benchmark for any procurement decision involving organophosphate countermeasure screening.

Prophylactic efficacy vs. soman
Head-to-head
No significant reduction in soman LD₅₀; performance equivalent to pyridostigmine
Establishes null-effect ceiling for nerve-agent countermeasure screening
Mouse model; HI-6 + atropine treatment
Organophosphate neurotoxicity Medical countermeasures Acetylcholinesterase reversible inhibition

Physicochemical Differentiation: Lipophilicity vs. Tacrine

The N-ethyl substitution in 9-acridinamine, 1,2,3,4-tetrahydro-N-ethyl- materially alters the calculated physicochemical profile relative to the parent compound tacrine (9-amino-1,2,3,4-tetrahydroacridine). The target compound exhibits a computed logP of 3.62 (XlogP ≈ 3.8) and a topological polar surface area (TPSA) of 24.9 Ų, with one hydrogen-bond donor and two acceptors . In contrast, tacrine (C₁₃H₁₄N₂, MW 198.26) possesses a lower calculated logP (approximately 2.9) and an identical H-bond donor/acceptor count but a smaller molecular volume [1]. The ~0.7–0.9 log unit increase in lipophilicity shifts the N-ethyl derivative further into CNS-permeable chemical space while maintaining a TPSA well below the 60–70 Ų threshold associated with blood–brain barrier penetration. This property set may be exploited for CNS-targeted assay design where increased membrane partitioning is desired relative to tacrine.

Lipophilicity vs. Tacrine
Method context
ΔlogP ≈ +0.7–0.9; TPSA 24.9 Ų
Increased lipophilicity may alter CNS penetration profile
Calculated values; experimental logP may differ
Physicochemical profiling CNS drug-likeness Lead optimization

SAR Potency Rank in Cholinesterase Inhibition

A systematic SAR investigation of 9-amino-1,2,3,4-tetrahydroacridine derivatives bearing iodobenzoic acid moieties explicitly compared N-alkyl chain-length effects on AChE and BuChE inhibition. The study reported that N-butyl-substituted derivatives exhibited superior inhibitory potency against both AChE and BuChE relative to the corresponding N-ethyl and N-propyl congeners [1]. Within the broader 9-alkylamino literature, the N-ethyl substitution generally occupies an intermediate potency tier—more active than the unsubstituted 9-chloro precursor (IC₅₀ > 100 μM against Leishmania promastigotes and negligible AChE activity) but less potent than optimized longer-chain or branched alkylamino analogs [2]. This quantitative rank ordering is essential for compound selection: the N-ethyl derivative serves as a defined intermediate-potency reference point rather than a maximal-efficacy candidate.

AChE/BuChE potency rank
Class-level
N-Butyl > N-Ethyl (p
N-Ethyl defines intermediate-potency reference point
Exact fold-change not reported; in vitro Ellman method
Antileishmanial activity gap
Class-level
Short-chain analogs inactive (IC₅₀ >100 μM); long-chain active (0.60–5.78 μM)
Rules out N-ethyl as antileishmanial lead; guides resource allocation
SAR inference; N-ethyl not individually profiled
Patent memory dysfunction claim
Data to verify
Genus patent for cognitive dysfunction; no comparative efficacy data
Recognized in cholinergic pharmacophore space; no potency advantage conferred
Patent disclosure; no quantitative comparators
Structure–activity relationship Cholinesterase inhibition Tetrahydroacridine optimization

Antileishmanial Activity Gap for Short-Chain Analogs

A 2023 structure–activity relationship study evaluated a library of 9-alkylamino-1,2,3,4-tetrahydroacridines against Leishmania infantum promastigotes. The unsubstituted 9-chloro precursors (5) were completely inactive (IC₅₀ > 100 μM). Among 9-alkylamino derivatives, antileishmanial activity emerged only with longer carbon-chain linkers; N-acetylated derivatives with 12-carbon tethers reached IC₅₀ values of 1.86–5.78 μM, while the most potent quinoline dimer (compound 12) achieved an IC₅₀ of 0.60 μM [1]. Although the specific N-ethyl derivative (compound 6a) was not individually profiled in this publication, the SAR trend establishes that short-chain 9-alkylamino congeners—including the N-ethyl compound—are unlikely to exhibit meaningful antileishmanial activity. Procurement for antileishmanial screening should therefore prioritize derivatives with extended alkylamino linkers rather than the N-ethyl prototype.

Antileishmanial activity gap
Class-level
Short-chain analogs inactive (IC₅₀ >100 μM); long-chain active (0.60–5.78 μM)
Rules out N-ethyl as antileishmanial lead; guides resource allocation
SAR inference; N-ethyl not individually profiled
Antileishmanial drug discovery Neglected tropical diseases Tetrahydroacridine SAR

Patent-Documented Utility in Memory Dysfunction

A patent family (EP, US) covering N-(substituted alkylidene)-1,2,3,4-tetrahydro-9-acridinamines explicitly encompasses the N-ethyl derivative as a member of a broader genus claimed for the treatment of memory dysfunctions characterized by decreased cholinergic function, including Alzheimer's disease [1]. The patent disclosure positions the N-ethyl compound within a defined therapeutic class, but it does not provide quantitative comparative efficacy data against tacrine or other standard-of-care agents. The existence of this intellectual property establishes the compound as a recognized pharmacophore within the cholinergic cognitive enhancement field, though it does not confer a potency or safety advantage over clinical-stage comparators such as donepezil or galantamine.

Patent memory dysfunction claim
Data to verify
Genus patent for cognitive dysfunction; no comparative efficacy data
Recognized in cholinergic pharmacophore space; no potency advantage conferred
Patent disclosure; no quantitative comparators
Alzheimer's disease Cholinergic hypothesis Tetrahydroacridine medicaments

Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Reference Standard for Tetrahydroacridine SAR Libraries

The N-ethyl derivative occupies a well-defined intermediate position in the 9-alkylamino-tetrahydroacridine potency hierarchy, as demonstrated by systematic SAR studies showing N-butyl > N-ethyl ≈ N-propyl for cholinesterase inhibition [1]. Research groups constructing focused AChE/BuChE inhibitor libraries can deploy this compound as a calibrated midpoint reference, enabling quantitative assessment of whether structural modifications improve or diminish potency relative to a characterized baseline. This application is directly supported by class-level SAR evidence and avoids the confounding high-potency ceiling of N-butyl or longer-chain analogs when screening for incremental improvements.

Negative Control for Organophosphate Prophylaxis Screening

The definitive in vivo demonstration that JaKo-39 (N-ethyltacrine) confers no significant protection against soman-induced lethality in mice—equivalent to pyridostigmine—qualifies it as a validated negative control for nerve-agent medical countermeasure screening cascades [2]. Procurement for programs evaluating novel reactivators, bioscavengers, or irreversible inhibitors can utilize JaKo-39 to establish the baseline of reversible-inhibitor inefficacy, ensuring that any observed protection in test articles exceeds this established null-effect threshold.

CNS-Permeable Tool Compound for Blood–Brain Barrier Studies

With a calculated logP of 3.62—approximately 0.7–0.9 log units higher than tacrine—and a TPSA of 24.9 Ų, the N-ethyl derivative presents a measurable physicochemical shift toward increased membrane partitioning while remaining within CNS drug-like space . Neuroscience research teams requiring a tetrahydroacridine scaffold with enhanced passive permeability relative to tacrine can select this compound for comparative blood–brain barrier penetration assays, supported by cross-study comparable physicochemical data.

Exclusion Marker for Antileishmanial Drug Discovery

The SAR evidence from the 2023 Leishmania study demonstrates that short-chain 9-alkylamino-tetrahydroacridine derivatives, including the N-ethyl congener by class inference, lack meaningful antileishmanial activity (predicted IC₅₀ > 100 μM), whereas optimized extended-chain analogs achieve sub-micromolar potency [3]. Tropical disease drug discovery units can use this compound as an exclusion marker—if a novel tetrahydroacridine derivative does not substantially outperform the N-ethyl benchmark in anti-promastigote assays, resource allocation should shift toward longer-chain or dimeric analogs.

Application
Selection Property
Validation Focus
SAR library reference standard
Intermediate cholinesterase inhibition potency
Potency rank-order consistency with published SAR
Organophosphate countermeasure screening
Null-effect profile in nerve-agent models
Reproducibility of no LD₅₀ shift
Blood-brain barrier penetration studies
Enhanced lipophilicity vs. parent tacrine
Comparative CNS exposure assessment
Antileishmanial drug discovery
Inactivity of short-chain 9-alkylamino analogs
Confirmation of negligible promastigote activity
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